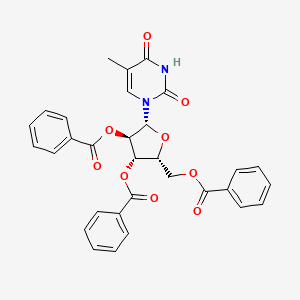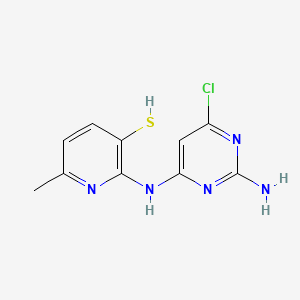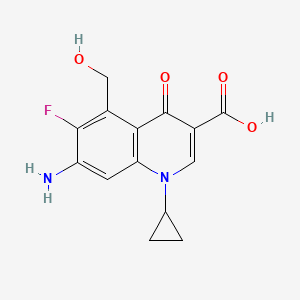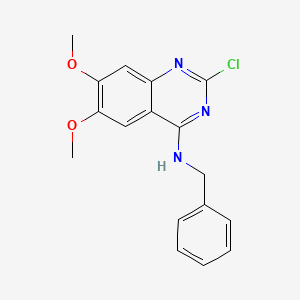
N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine: is a chemical compound with the molecular formula C17H16ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6,7-dimethoxyquinazolin-4-amine.
Benzylation: The key step involves the benzylation of the amine group. This is usually achieved by reacting the starting material with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the quinazoline ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of inhibitors for specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Kinases: The compound may target kinases involved in cell signaling pathways.
Receptors: It may interact with specific receptors, altering their function and downstream signaling.
DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Chloro-6,7-dimethoxyquinazolin-4-amine: A closely related compound with similar chemical properties.
N-Benzyl-4-aminoquinazoline: Another derivative of quinazoline with different substituents.
6,7-Dimethoxyquinazolin-4-amine: A simpler derivative without the benzyl and chloro substituents.
Uniqueness: N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of both benzyl and chloro substituents, which confer distinct chemical and biological properties. These substituents enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65962-88-1 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21) |
InChI Key |
SXLKAACNRHRCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


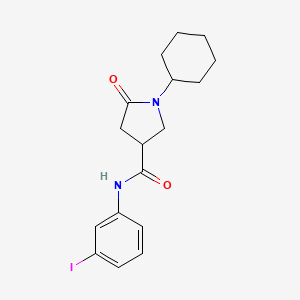



![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
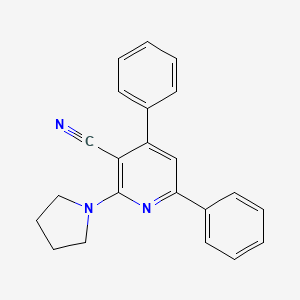

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)


